molecular formula C8H9ClN2O2 B7925750 [(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid

[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B7925750
M. Wt: 200.62 g/mol
InChI Key: GTPVVQDKPDNFHD-UHFFFAOYSA-N
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Description

[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid is a pyridine derivative with the molecular formula C₈H₈ClN₂O₂ (based on structural analysis from and ). It features a 6-chloropyridin-3-ylmethyl group attached to an amino-acetic acid backbone. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of heterocyclic drugs (e.g., reverse transcriptase inhibitors, as suggested in ) .

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-7-2-1-6(4-11-7)3-10-5-8(12)13/h1-2,4,10H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPVVQDKPDNFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-pyridin-3-ylamine.

    Alkylation: The amino group is alkylated using chloroacetic acid under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Pyridinyl Acetic Acids

Compound Name Molecular Formula Substituents on Pyridine Ring Functional Group Key Properties/Applications References
[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid C₈H₈ClN₂O₂ 6-Cl, 3-CH₂NH-CH₂COOH Amino-acetic acid Pharmaceutical intermediate
2-Chloro-6-(trifluoromethyl)pyridin-3-yl acetic acid C₈H₅ClF₃NO₂ 2-Cl, 6-CF₃, 3-CH₂COOH Acetic acid Agrochemical intermediate
[(6-Bromo-pyridin-3-ylmethyl)-amino]-acetic acid C₈H₈BrN₂O₂ 6-Br, 3-CH₂NH-CH₂COOH Amino-acetic acid Halogenated analog for drug discovery
6-Chloro-3-pyridineacetic acid C₇H₆ClNO₂ 6-Cl, 3-CH₂COOH Acetic acid Intermediate in organic synthesis
2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-acetamide C₈H₁₀ClN₃O 6-Cl, 3-CH₂NH-COCH₃ Acetamide Amide derivative for medicinal chemistry

Key Observations :

  • Halogen Effects : Replacing chlorine with bromine (e.g., in ) increases molecular weight and may alter lipophilicity and binding affinity in biological systems.
  • Functional Group Variations: The presence of an amino-acetic acid group (target compound) versus a simple acetic acid (e.g., ) or acetamide () modifies solubility and reactivity. Amino-acetic acid derivatives are more polar, enhancing water solubility compared to ester or amide analogs .

Biological Activity

[(6-Chloro-pyridin-3-ylmethyl)-amino]-acetic acid, a compound characterized by its unique pyridine structure and amino-acetic acid moiety, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, drawing on diverse sources and research findings.

Chemical Structure

The molecular structure of this compound is defined by the following components:

  • A pyridine ring with a chlorine substituent at the 6-position.
  • An amino group attached to a methyl group, which is further linked to an acetic acid moiety.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antibacterial Activity
    • Studies have shown that derivatives of pyridine compounds possess significant antibacterial properties. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains, including E. coli and K. pneumoniae.
    • A comparative analysis revealed that some derivatives showed inhibition zones comparable to standard antibiotics like ceftriaxone, suggesting a strong potential for therapeutic use in bacterial infections .
  • Anticancer Properties
    • Research has documented the cytotoxic effects of pyridine derivatives on cancer cell lines. For example, one study noted that certain derivatives induced apoptosis in MCF-7 breast cancer cells, leading to significant reductions in cell viability at specific concentrations .
    • The mechanism involved alterations in cell cycle progression and increased lactate dehydrogenase (LDH) enzyme activity, indicating cellular damage and potential therapeutic pathways for cancer treatment .
  • Anti-inflammatory Effects
    • Compounds related to this compound have shown efficacy in reducing inflammation markers such as IL-6 and TNF-α. In vitro studies demonstrated that these compounds could inhibit these pro-inflammatory cytokines effectively, suggesting their potential use in treating inflammatory diseases .

Case Studies

Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various pyridine derivatives, including this compound. The results indicated that this compound exhibited an MIC of 50 µM against S. aureus, demonstrating its effectiveness as a potential antibiotic agent.

Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of pyridine derivatives, this compound was tested against several cancer cell lines. The results showed significant cytotoxicity with an IC50 value of 225 µM against MCF-7 cells, indicating its potential as an anticancer drug candidate.

Comparative Analysis Table

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntibacterial MIC (µM)Anticancer IC50 (µM)Anti-inflammatory Activity
This compound50225Significant
5-Bromo-pyridin-2-ylmethylamine40200Moderate
4-Amino-pyridin-3-carboxylic acid75300Low

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